![molecular formula C36H58N8O14 B14793828 6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexyl N-[6-[6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexoxycarbonylamino]hexyl]carbamate](/img/structure/B14793828.png)
6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexyl N-[6-[6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexoxycarbonylamino]hexyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexyl N-[6-[6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexoxycarbonylamino]hexyl]carbamate” is a complex organic molecule that features multiple functional groups, including carbamate and diazinane moieties. Compounds of this nature are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. The process might start with the preparation of the diazinane core, followed by the introduction of the ethoxycarbonylcarbamoyl groups through carbamate formation reactions. The hexyl chains can be introduced via alkylation reactions, and the final product is obtained through a series of purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment and large-scale reactors. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The ethoxycarbonyl groups can be oxidized to form carboxylic acids.
Reduction: The diazinane ring can be reduced to form different nitrogen-containing compounds.
Substitution: The carbamate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids. Its structure suggests it could act as an enzyme inhibitor or a ligand for receptor proteins.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The pathways involved would be those related to the biological processes affected by the enzyme or receptor.
類似化合物との比較
Similar Compounds
- 6-[5-(methoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexyl N-[6-[6-[5-(methoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexoxycarbonylamino]hexyl]carbamate
- 6-[5-(propoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexyl N-[6-[6-[5-(propoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexoxycarbonylamino]hexyl]carbamate
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and the length of its alkyl chains. These features might confer unique biological activities or chemical reactivity compared to similar compounds.
特性
分子式 |
C36H58N8O14 |
|---|---|
分子量 |
826.9 g/mol |
IUPAC名 |
6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexyl N-[6-[6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexoxycarbonylamino]hexyl]carbamate |
InChI |
InChI=1S/C36H58N8O14/c1-3-55-35(53)41-29(47)25-23-43(31(49)39-27(25)45)19-13-7-9-15-21-57-33(51)37-17-11-5-6-12-18-38-34(52)58-22-16-10-8-14-20-44-24-26(28(46)40-32(44)50)30(48)42-36(54)56-4-2/h25-26H,3-24H2,1-2H3,(H,37,51)(H,38,52)(H,39,45,49)(H,40,46,50)(H,41,47,53)(H,42,48,54) |
InChIキー |
VZGIEBVAXROEGN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC(=O)C1CN(C(=O)NC1=O)CCCCCCOC(=O)NCCCCCCNC(=O)OCCCCCCN2CC(C(=O)NC2=O)C(=O)NC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[10,15,20-tris(3-hydroxyphenyl)-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,19,20,21,22,23,24-docosahydroporphyrin-5-yl]phenol](/img/structure/B14793747.png)
![(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14793751.png)
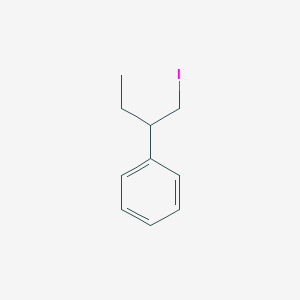
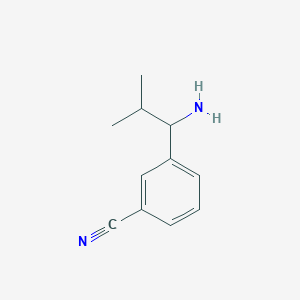
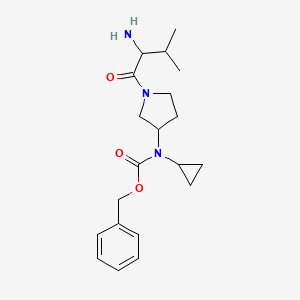

![2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B14793808.png)
![Benzamide, 2-chloro-N-[1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-7-quinolinyl]-6-(trifluoromethyl)-](/img/structure/B14793818.png)
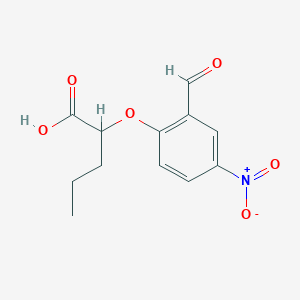
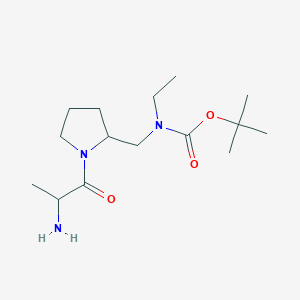
![2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14793833.png)
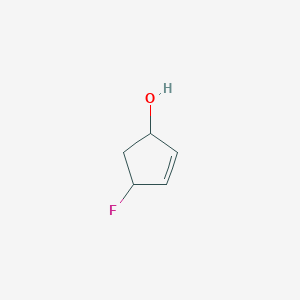
![2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylpropanamide](/img/structure/B14793851.png)

